molecular formula C16H16O2 B1405945 4-[3-(Propan-2-yloxy)phenyl]benzaldehyde CAS No. 1499938-57-6

4-[3-(Propan-2-yloxy)phenyl]benzaldehyde

Cat. No.: B1405945
CAS No.: 1499938-57-6
M. Wt: 240.3 g/mol
InChI Key: ILRKMOWUXVNJMJ-UHFFFAOYSA-N
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Description

4-[3-(Propan-2-yloxy)phenyl]benzaldehyde is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis : Salian et al. (2018) synthesized chalcone derivatives using 4-(propan-2-yl)benzaldehyde through Claisen-Schmidt condensation reactions. These compounds were characterized using various techniques like FT-IR, X-ray diffraction, and Hirshfeld surface analysis to quantify intermolecular interactions (Salian et al., 2018).

  • Novel Compound Synthesis : Wang Yong-jian (2010) prepared novel compounds by reacting 3-bromoprop-1-yne with different benzaldehydes, leading to substances like 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one. These compounds were characterized for their molecular structure using methods like NMR and X-ray diffraction (Wang Yong-jian, 2010).

  • Hydroxy Pyrazolines Synthesis : Parveen et al. (2008) described the conversion of 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one into hydroxy pyrazolines, a process involving Claisen–Schmidt condensation of 2-acetyl thiophene with benzaldehyde. These compounds were characterized using IR, 1H NMR, and 13C NMR spectra (Parveen et al., 2008).

  • Biotechnological Production : Hildebrand et al. (2007) discussed the use of benzaldehyde lyase from Pseudomonas fluorescens for producing derivatives of (R)‐2‐hydroxy‐1‐phenyl‐propan‐1‐one. This process involved the coupling of aromatic with aliphatic aldehydes and was optimized for high yield and selectivity in a continuously operated membrane reactor (Hildebrand et al., 2007).

  • Azo-Aldehyde Synthesis : Eren et al. (2014) synthesized a novel azo-aldehyde, 2-hydroxy-5-{(E)-[4-(propan-2-yl)phenyl]diazenyl}benzaldehyde, and its Ni(II) chelate. The molecular structure was determined by X-ray crystallography, revealing significant hydrogen bonding and π–π interactions (Eren et al., 2014).

  • Cytotoxic Neolignans Identification : Ma et al. (2017) isolated new neolignans from Daphniphyllum macropodum, including compounds like (R)-4-hydroxy-3-(1-(4-hydroxyphenyl)propan-2-yl)benzaldehyde, and evaluated their antiproliferative activity on human cancer cell lines (Ma et al., 2017).

Properties

IUPAC Name

4-(3-propan-2-yloxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12(2)18-16-5-3-4-15(10-16)14-8-6-13(11-17)7-9-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRKMOWUXVNJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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